Bienvenue dans la boutique en ligne BenchChem!

N-(4-Chlorobenzyl)pentan-2-amine

Trace amine-associated receptors GPCR screening Neuropharmacology

N-(4-Chlorobenzyl)pentan-2-amine (CAS 135353-14-9) is a synthetic secondary amine with molecular formula C₁₂H₁₈ClN and molecular weight 211.73 g/mol. It features a para-chloro-substituted benzyl moiety linked to the nitrogen atom of a pentan-2-amine backbone, yielding a chiral center at the 2-position of the pentane chain.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
Cat. No. B8640455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorobenzyl)pentan-2-amine
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCCCC(C)NCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H18ClN/c1-3-4-10(2)14-9-11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3
InChIKeyTZGVTDOMNUBNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)pentan-2-amine Procurement: Core Chemical Identity and Structural Class Definition


N-(4-Chlorobenzyl)pentan-2-amine (CAS 135353-14-9) is a synthetic secondary amine with molecular formula C₁₂H₁₈ClN and molecular weight 211.73 g/mol [1]. It features a para-chloro-substituted benzyl moiety linked to the nitrogen atom of a pentan-2-amine backbone, yielding a chiral center at the 2-position of the pentane chain. Its computed XLogP3-AA is 3.6 and topological polar surface area is 12 Ų, indicating significant lipophilicity with limited hydrogen-bonding capacity [1]. The compound has been disclosed as a synthetic intermediate in patent literature targeting central nervous system disorders [2] and is available from specialty chemical suppliers at analytical-grade purities (typically ≥95–98%) for research use .

Why N-(4-Chlorobenzyl)pentan-2-amine Cannot Be Swapped with a Generic ‘4-Chlorobenzyl-alkylamine’ Without Experimental Verification


This compound sits within a dense structural neighborhood where seemingly minor modifications—alkyl chain length truncation (e.g., butan-2-amine), chain positional isomerism (e.g., pentan-1-amine), or halogen substitution—can substantially alter key properties. As demonstrated by the available TAAR-5 agonist screen data, N-(4-chlorobenzyl)pentan-2-amine displays an EC₅₀ >10,000 nM, which differs qualitatively from the activity profile of the related building block 4-chlorobenzylamine at TAAR-1 (EC₅₀ 410 nM) [1][2]. Furthermore, the computed logP for the N‑pentan‑2‑amine derivative diverges from its 1‑amine isomer, directly impacting predicted membrane partitioning and, in turn, assay-specific behavior such as non-specific binding and solubility [3]. Thus, assuming functional or physicochemical equivalence among in-class analogs without explicit comparative data risks irreproducible results in biological assays, chemical synthesis, or analytical method development.

Quantitative Differentiation: N-(4-Chlorobenzyl)pentan-2-amine versus Closest Analogs


TAAR-5 Functional Activity: A Clear Distinction from the TAAR-1 Agonist Building Block 4-Chlorobenzylamine

In a functional assay measuring agonist activity at mouse trace amine-associated receptor 5 (TAAR5), N-(4-chlorobenzyl)pentan-2-amine exhibited an EC₅₀ >10,000 nM, effectively classifying it as inactive at this receptor subtype [1]. This is a critical differentiation point from its synthetic precursor 4-chlorobenzylamine, which has been reported as a TAAR1 agonist with an EC₅₀ of 410 nM in a cAMP accumulation assay in HEK293 cells [2]. The stark contrast in potency and receptor selectivity (TAAR5 vs. TAAR1) demonstrates that the addition of the pentan-2-yl chain and the secondary amine formation fundamentally alters pharmacological profile, meaning procurement of this specific compound is essential for laboratories aiming to use it as a negative control for TAAR5-mediated effects or as a selective intermediate devoid of TAAR1 agonism.

Trace amine-associated receptors GPCR screening Neuropharmacology

Computed Lipophilicity (XLogP3-AA = 3.6) as a Ranking Filter Against Halogen-Variant Analogs

Using the standardized XLogP3-AA algorithm applied by PubChem, N-(4-chlorobenzyl)pentan-2-amine yields a logP value of 3.6 [1]. This value is directly comparable to that of the non-chlorinated analog N-benzylpentan-2-amine (logP ≈ 2.9, based on structure-based prediction) and the 4-fluoro analog (estimated logP ≈ 3.2). The higher lipophilicity conferred by the 4-chloro substituent is expected to increase membrane partitioning, metabolic clearance via CYP450, and potential for plasma protein binding relative to the unsubstituted or fluoro-substituted compounds. For procurement purposes, this logP differential supports the selection of the 4-chloro derivative when higher cellular permeability or distinct chromatographic retention behavior is required.

Lipophilicity Drug likeness Physicochemical profiling

Polar Surface Area (12 Ų) and Hydrogen Bond Donor Count (1) as Indicators of CNS Multiparameter Optimization (MPO) Score

The topological polar surface area (TPSA) of N-(4-chlorobenzyl)pentan-2-amine is computed as 12 Ų, with exactly one hydrogen bond donor [1]. These values align with the desirable range for central nervous system (CNS) drug candidates (TPSA < 60–70 Ų; HBD ≤ 3) and compare favorably to the secondary amine analog N-(4-chlorobenzyl)butan-2-amine (TPSA also 12 Ų but molecular weight 197.7), which has lower molecular weight but identical hydrogen bonding capacity. The low TPSA indicates minimal desolvation penalty for passive blood-brain barrier permeation, making this compound a suitable scaffold for CNS-targeted probe development where the 4-chlorobenzyl motif is required for target engagement.

CNS drug discovery Physicochemical property Blood-brain barrier permeability

Synthetic Provenance Demonstrates Utility as an Intermediate in CNS-Active Compound Preparation

US patent US5260331A explicitly discloses a synthetic route to N-(4-chlorobenzyl)pentan-2-amine via reduction of the corresponding amide intermediate using borane-THF, yielding the free base as an oil or its hydrochloride salt (mp 136–138 °C) with elemental analysis matching calculated values (Found: C, 58.3; H, 7.7; N, 5.8% vs. Calc. C, 58.1; H, 7.7; N, 5.6%) [1]. This establishes the compound's viability as a key intermediate in the preparation of a larger series of (S- or O-heteroaryl)alkyl amines claimed to be useful in treating depression. For procurement decisions, this documented synthetic protocol and analytical characterization provide a level of chemical manufacturing control that may not exist for non-patented structural analogs, reducing the risk of batch-to-batch variability.

Synthetic chemistry Process intermediate Patent literature

Evidence-Backed Application Scenarios for Sourcing N-(4-Chlorobenzyl)pentan-2-amine


As a Structurally Authenticated Reference Standard for LC-MS and GC-MS Analytical Method Development

Leveraging the rigorous patent characterization data (melting point and elemental analysis of the hydrochloride salt) [1] and the well-defined computed physicochemical properties (logP 3.6, TPSA 12 Ų) [2], this compound can serve as a calibration or reference standard in chromatographic methods designed to detect or quantify 4-chlorobenzyl-substituted amines in reaction monitoring, impurity profiling, or environmental analysis. The availability of these orthogonal identity benchmarks ensures chromatographic retention time and mass spectral fragmentation patterns can be predicted and validated with high confidence.

In Vitro Profiling Panel Inclusion for Trace Amine Receptor Selectivity Screening

Based on the confirmed lack of agonist activity at mouse TAAR5 (EC₅₀ >10,000 nM) [3] and its structural distinction from the TAAR1-active building block 4-chlorobenzylamine (EC₅₀ 410 nM) [4], procurement of this specific compound enables its use as a selectivity control in screening cascades for novel trace amine receptor ligands. It can be included to empirically confirm that observed biological activity is not driven by the 4-chlorobenzyl substructure alone but requires the specific secondary amine pharmacophore.

As a Key Synthetic Intermediate in the Medicinal Chemistry of CNS-Targeted Heteroarylalkyl Amines

The disclosed synthesis in US5260331A [1] positions N-(4-chlorobenzyl)pentan-2-amine as a direct intermediate for further N-alkylation or reductive amination steps to generate patent-class compounds described for depression treatment. Its favorable CNS MPO profile (low TPSA, appropriate logP) [2] makes it a rational starting material for structure-activity relationship expansion, minimizing the need for de novo route design.

Physicochemical Marker Compound in Biomembrane Permeability Assays

The compound's calculated logP of 3.6 and minimal TPSA (12 Ų) [2] place it within the optimal property space for passive transcellular permeability. It can be employed as an internal standard or reference compound in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability assays (e.g., Caco-2, MDCK) when a lipophilic, low-HBD secondary amine marker is required for inter-assay normalization.

Quote Request

Request a Quote for N-(4-Chlorobenzyl)pentan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.